1-Pentafluorophenyl-2-thiourea
Overview
Description
1-Pentafluorophenyl-2-thiourea is an organic compound with the chemical formula C7H3F5N2S. It is a white crystalline solid with a distinctive odor and a melting point of approximately 156-158°C . This compound is soluble in organic solvents such as alcohols and ketones and is known for its stability under standard conditions. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including catalysis and material science .
Mechanism of Action
Target of Action
1-(Perfluorophenyl)thiourea, also known as 1-Pentafluorophenyl-2-thiourea, is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been recognized for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Mode of Action
It is known that thiourea, the parent compound, acts as an antioxidant . After oral administration to humans and animals, it is practically completely absorbed and is excreted largely unchanged via the kidneys . Thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production .
Biochemical Pathways
It is known that thiourea derivatives can inhibit phosphoglycerate dehydrogenase (phgdh), which controls flux through the biosynthetic pathway for the amino acid serine . This could potentially be one of the pathways affected by 1-(Perfluorophenyl)thiourea.
Pharmacokinetics
A study on thiourea-based antivirals, which are organosulfur chemical compounds like 1-(perfluorophenyl)thiourea, showed that these compounds are practically completely absorbed after oral administration and are excreted largely unchanged via the kidneys . This suggests that 1-(Perfluorophenyl)thiourea may have similar ADME properties.
Result of Action
It is known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These effects suggest that 1-(Perfluorophenyl)thiourea may have similar results of action.
Action Environment
It is known that thiourea is a marine pollutant , suggesting that environmental factors could potentially influence the action of 1-(Perfluorophenyl)thiourea
Preparation Methods
The synthesis of 1-Pentafluorophenyl-2-thiourea typically involves the reaction of isocyanate with perfluoroaniline in an appropriate solvent . One common method is to react isocyanate with perfluoroaniline, followed by the formation of nickel complexes . This method is relatively straightforward and can be performed under mild conditions. Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Pentafluorophenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Pentafluorophenyl-2-thiourea has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Pentafluorophenyl-2-thiourea can be compared with other thiourea derivatives, such as:
Thiourea (SC(NH2)2): A simpler compound with similar reactivity but different applications.
N-Phenylthiourea: Another derivative with distinct biological activities and uses.
N,N’-Diphenylthiourea: Known for its applications in rubber vulcanization and as a corrosion inhibitor.
This compound stands out due to its pentafluorophenyl group, which imparts unique chemical properties and reactivity, making it valuable in specialized applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5N2S/c8-1-2(9)4(11)6(14-7(13)15)5(12)3(1)10/h(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRHDLIKBWNPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379762 | |
Record name | n-(pentafluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
715-60-6 | |
Record name | n-(pentafluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 715-60-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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